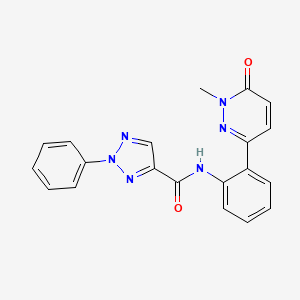![molecular formula C24H24F2N2O3 B2999056 (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one CAS No. 477711-08-3](/img/structure/B2999056.png)
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C24H24F2N2O3 and its molecular weight is 426.464. The purity is usually 95%.
BenchChem offers high-quality (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorination Effects on Biological Activity
A study demonstrated the synthesis of a series of (E)-3(5)-[β-(aryl)-ethenyl]-5(3)-phenyl-1H-pyrazoles with fluorine atoms at varying positions, which were evaluated for their inhibitory potency on nitric oxide synthases (NOS). The presence of fluorine groups was found to enhance biological activity, particularly (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole, which showed significant inhibition of inducible NOS (iNOS), indicating potential for therapeutic applications in conditions associated with excessive nitric oxide production (Nieto et al., 2015).
Peripheral Benzodiazepine Receptor Imaging
Fluoropropoxy-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). These compounds, labeled with fluorine-18, were proposed for positron emission tomography (PET) imaging to study PBR expression in neurodegenerative disorders, offering insights into the potential diagnostic applications of fluorinated pyrazoles (Fookes et al., 2008).
Crystal Structures and Synthesis Insights
Research on the synthesis and crystal structure determination of various N-substituted pyrazolines, including those with fluorophenyl groups, provided valuable information on the molecular geometry and potential interactions in solid-state materials. These findings contribute to the understanding of the structural basis for the activity of pyrazole derivatives and their applications in material science and molecular design (Loh et al., 2013).
Thiazol-2-yl Pyrazoles Synthesis
The formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors highlights a method for synthesizing pyrazole derivatives with potential applications in medicinal chemistry and drug design. This research underscores the versatility of pyrazoles as scaffolds for developing novel compounds with specific biological activities (Mahesha et al., 2021).
Fluorinated Heterocyclic Compounds
A study on the use of 2-fluoroacrylic building blocks for synthesizing fluorine-bearing pyrazolones among other heterocyclic compounds indicates the potential of fluorinated pyrazoles in various chemical and pharmacological fields. The research demonstrates the strategic incorporation of fluorine to modulate the properties of heterocyclic compounds, opening avenues for the development of novel therapeutic agents and materials (Shi et al., 1996).
properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O3/c25-14-1-17-30-21-8-3-19(4-9-21)5-12-24(29)28-16-13-23(27-28)20-6-10-22(11-7-20)31-18-2-15-26/h3-13,16H,1-2,14-15,17-18H2/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZQASPTDMYICK-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCCCF)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-[3-[4-(3-fluoropropoxy)phenyl]pyrazol-1-yl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-chlorophenyl)-2-(4-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2998979.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-(isopentylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2998981.png)
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2998983.png)






![1-[6-(3,4-Dimethylphenyl)pyridazin-3-YL]-N-[(2-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B2998993.png)

